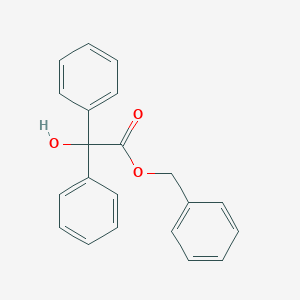

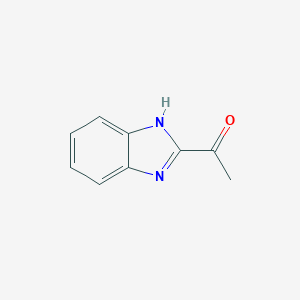

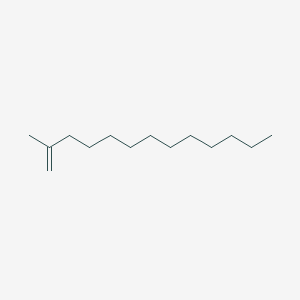

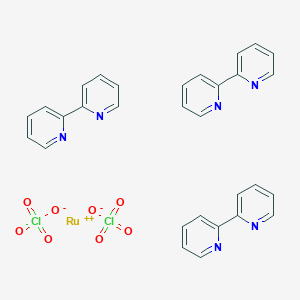

![molecular formula C16H13N3O4S B097979 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide CAS No. 16432-45-4](/img/structure/B97979.png)

4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide

説明

- アボットラボラトリーズによって販売されている Zemplar は、慢性腎臓病患者に多く見られる、副甲状腺ホルモンの過剰分泌を特徴とする二次性副甲状腺機能亢進症の管理に処方されています .

- 1989年に特許を取得し、1998年に医療用として承認されました。

Zemplar: (化学名: パリカシトール) は、ビタミンD2 (エルゴカルシフェロール) の活性型である 1,25-ジヒドロキシエルゴカルシフェロールのアナログです。

準備方法

合成経路: は合成的に製造されています。その化学構造は、カルシトリオール (ビタミンD3の活性型) と比較して側鎖の修飾を含みます。

工業生産: 工業規模の生産方法の詳細については、機密情報のため公開されていませんが、制御された化学合成が含まれます。

化学反応の分析

反応: は、酸化、還元、置換などのさまざまな反応を受ける可能性があります。

一般的な試薬と条件: 特定の試薬と条件は、目的の修飾によって異なります。例えば

主な生成物: これらの反応はの修飾形態を生み出し、その生物学的活性を影響を与えます。

科学研究の応用

医学: は、慢性腎臓病患者の二次性副甲状腺機能亢進症の管理に使用されます。

化学: 研究者はその合成経路と構造修飾を研究しています。

生物学: カルシウム恒常性と副甲状腺機能への影響を調査しています。

産業: 製薬会社は、医薬品開発におけるの応用を探求しています。

科学的研究の応用

Medicine: is used to manage secondary hyperparathyroidism in patients with chronic kidney disease.

Chemistry: Researchers study its synthetic pathways and structural modifications.

Biology: Investigating its impact on calcium homeostasis and parathyroid function.

Industry: Pharmaceutical companies explore its applications in drug development.

作用機序

分子標的: は、副甲状腺のビタミンD受容体 (VDR) に結合します。

関与する経路: VDRの活性化は、副甲状腺ホルモンの合成と分泌を低下させ、カルシウムとリンのレベルの調節に役立ちます。

類似化合物の比較

独自性: は、その修飾された側鎖と特定の受容体相互作用によって際立っています。

類似化合物: 他のビタミンDアナログには、カルシトリオール (活性ビタミンD3) とドクセカルシフェロールがあります。

類似化合物との比較

Uniqueness: stands out due to its modified side chain and specific receptor interactions.

Similar Compounds: Other vitamin D analogs include calcitriol (active vitamin D3) and doxercalciferol.

特性

IUPAC Name |

4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H,(H2,17,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEKHUZQPKISOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066056 | |

| Record name | 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16432-45-4 | |

| Record name | 4-Hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16432-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-hydroxy-3-(2-(2-hydroxy-1-naphthalenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONAMIDE, 4-HYDROXY-3-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK7HE9XW3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

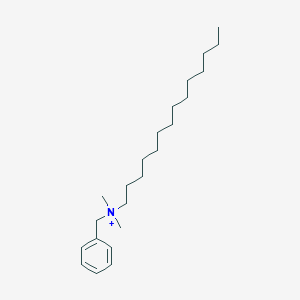

![bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B97914.png)